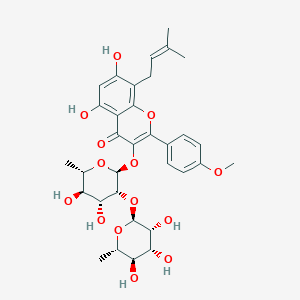
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl] is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to other fluoroquinolones, which are widely used in clinical settings to treat various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl] typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinoline core.
Substitution: The cyclopropyl and fluoro groups are introduced through nucleophilic substitution reactions.
Piperazinyl Derivative Formation: The piperazinyl moiety is attached via a nucleophilic substitution reaction, often using a piperazine derivative.
Final Steps: The final product is obtained after purification and crystallization steps.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Key steps include:
Bulk Synthesis: Large-scale synthesis of intermediates.
Automated Reaction Monitoring: Use of automated systems to monitor reaction conditions and progress.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety.
Reduction: Reduction reactions can modify the quinoline core, affecting its antibacterial properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the piperazinyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Modified quinoline derivatives with altered antibacterial activity.
Reduction Products: Reduced quinoline derivatives, often with changes in solubility and bioavailability.
Substitution Products: Various substituted quinoline derivatives with potential for different antibacterial spectra.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various quinoline derivatives with potential pharmaceutical applications.
Catalysis: Acts as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology
Antibacterial Research: Extensively studied for its antibacterial properties, particularly against resistant bacterial strains.
Mechanistic Studies: Used in studies to understand the mechanism of action of quinolone antibiotics.
Medicine
Clinical Trials: Investigated in clinical trials for its efficacy against various bacterial infections.
Drug Development: Serves as a lead compound for developing new antibiotics.
Industry
Pharmaceutical Manufacturing: Used in the production of antibacterial drugs.
Quality Control: Employed in quality control processes to ensure the purity and efficacy of pharmaceutical products.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different side effect profile.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl] is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and a unique spectrum of antibacterial activity. Its cyclopropyl and piperazinyl groups contribute to its stability and efficacy against resistant bacterial strains.
Propriétés
Numéro CAS |
151602-46-9 |
|---|---|
Formule moléculaire |
C23H28FN3O4 |
Poids moléculaire |
429.4845232 |
Synonymes |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxohexyl)-1-piperazinyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)
![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)
![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)
